![molecular formula C13H21NO B13223779 N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol It is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid hydrocarbon framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-adamantylamine with propionaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include a solvent such as methanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The adamantane moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane compounds. These products can have diverse applications in different fields of research and industry .
Applications De Recherche Scientifique
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(Adamantan-2-YL)propylidene]hydroxylamine include other adamantane derivatives such as:
- 1-Adamantylamine
- 1-Adamantylmethanol
- 1-Adamantylacetone
Uniqueness
This compound is unique due to its specific structural features, including the propylidene and hydroxylamine functional groupsThe compound’s stability and rigidity make it particularly valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12- |
Clé InChI |
XNWWXZDNPLDUJE-OWBHPGMISA-N |
SMILES isomérique |
CC/C(=N/O)/C1C2CC3CC(C2)CC1C3 |
SMILES canonique |
CCC(=NO)C1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


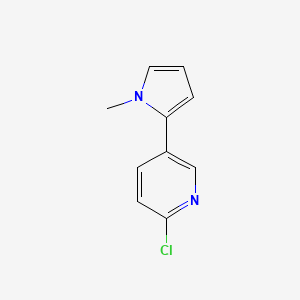
![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)
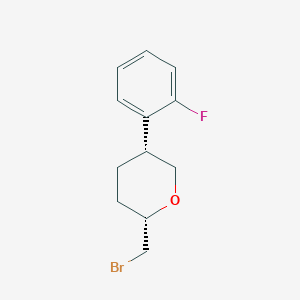
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)
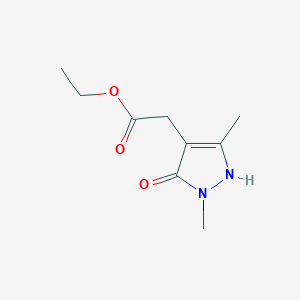
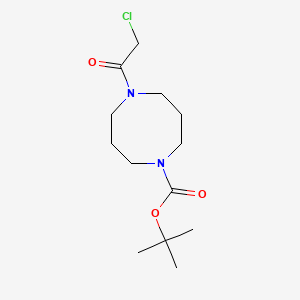
![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
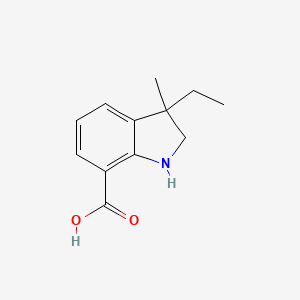
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
